

# Polysarcosine (pSar) vs. PEG Linkers: A Comparative Guide for Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Psar18-cooh |           |
| Cat. No.:            | B12373755   | Get Quote |

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the efficacy and safety of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives. This guide provides an objective comparison of **Psar18-cooh**, a polysarcosine (pSar)-based linker, with traditional PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for bioconjugation needs.

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a leading alternative to PEG.[1] It shares many of the desirable physicochemical properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and demonstrating reduced immunogenicity.[1][2]

# Performance Comparison: Psar18-cooh vs. PEG Linkers

Experimental data from head-to-head studies demonstrate that pSar-based linkers can offer comparable or even superior performance to PEG linkers in the context of ADCs. Polysarcosine can more effectively mask the hydrophobicity of the payload, enabling higher drug loading with favorable physicochemical properties.[1][3]



| Performance Metric              | Polysarcosine<br>(pSar) Linker (e.g.,<br>Psar18-cooh)                                                      | PEG Linker                                                                                               | Key Findings                                                                                             |
|---------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Drug-to-Antibody<br>Ratio (DAR) | High DAR (e.g., 8) achievable with good physicochemical properties.                                        | High DAR often leads to aggregation and poor pharmacokinetics.                                           | pSar more effectively<br>masks the<br>hydrophobicity of the<br>payload, enabling<br>higher drug loading. |
| In Vitro Cytotoxicity           | Comparable or slightly higher potency in some studies.                                                     | Standard benchmark for in vitro potency.                                                                 | pSar-conjugated ADCs maintain high cytotoxic activity against target cells.                              |
| Pharmacokinetics<br>(PK)        | Improved PK profiles, with clearance rates approaching that of the native antibody, even at high DAR.      | High DAR often leads<br>to rapid clearance.                                                              | The hydrophilic nature of pSar contributes to better in vivo stability and circulation times.            |
| In Vivo Efficacy                | Enhanced antitumor activity in preclinical models, with complete tumor regressions observed in some cases. | Efficacy is often limited by the lower achievable DAR and poorer PK.                                     | The improved PK and higher DAR of pSar-ADCs can translate to superior in vivo performance.               |
| Immunogenicity                  | Considered non-<br>immunogenic; elicits<br>significantly fewer<br>anti-drug antibodies.                    | Can elicit anti-PEG<br>antibodies, leading to<br>accelerated blood<br>clearance and<br>reduced efficacy. | pSar offers a significant advantage in reducing the potential for immune responses against the linker.   |

# **Experimental Controls**

When conducting experiments with **Psar18-cooh** conjugated molecules, the following controls are recommended:



#### Positive Controls:

- The unconjugated, free drug to establish its baseline potency.
- An ADC of the same antibody and drug, but with a well-characterized PEG linker to serve as a benchmark.
- A clinically approved ADC with a similar mechanism of action.
- Negative Controls:
  - The unconjugated antibody to control for any non-specific effects of the antibody itself.
  - An ADC constructed with a non-cleavable linker to ensure that the cytotoxic effect is dependent on drug release.
  - A drug-linker construct that lacks the antibody to assess non-targeted toxicity.
  - A drug-linker with a pSar chain of zero length (PSAR0) can serve as a negative control to highlight the impact of the polysarcosine chain.

## **Experimental Protocols**

## Conjugation of Psar18-cooh to a Primary Amine-Containing Molecule via EDC/NHS Chemistry

This protocol describes the covalent attachment of a carboxyl-functionalized pSar linker (**Psar18-cooh**) to a molecule containing a primary amine (e.g., an antibody, peptide, or small molecule drug).

#### Materials:

- Psar18-cooh
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)



- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Purification system (e.g., dialysis, size-exclusion chromatography)

#### Procedure:

- Preparation of Reactants:
  - Dissolve Psar18-cooh in Activation Buffer.
  - Dissolve the amine-containing molecule in Conjugation Buffer.
  - Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
- · Activation of Carboxyl Groups:
  - Add a molar excess of EDC and NHS to the solution of Psar18-cooh. A common starting point is a 2-5 fold molar excess of each.
  - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
     This reaction forms a more stable, amine-reactive NHS ester.
- Conjugation to Amine:
  - Add the activated **Psar18-cooh** solution to the solution of the amine-containing molecule.
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching of Reaction (Optional but Recommended):



- Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Remove unreacted small molecules and byproducts by dialysis against PBS or using a size-exclusion chromatography column.

### In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells that express the target antigen.

#### Materials:

- Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
- Non-target cancer cell line (e.g., HER2-negative)
- · Complete cell culture medium
- ADC constructs (pSar-ADC, PEG-ADC as a comparator)
- Free drug
- Unconjugated antibody
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

#### Procedure:

- · Cell Seeding:
  - Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.



#### • Treatment:

- Prepare serial dilutions of the pSar-ADC, PEG-ADC, free drug, and unconjugated antibody in complete cell culture medium.
- Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

#### Incubation:

- Incubate the plates for a period of 3-5 days.
- Cell Viability Measurement:
  - At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

#### Data Analysis:

- Plot the cell viability against the logarithm of the drug concentration.
- Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth)
   from the resulting dose-response curve.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and evaluation of a Psar18-ADC.





Click to download full resolution via product page

Caption: Mechanism of action for a pSar-ADC targeting a cell surface receptor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Polysarcosine (pSar) vs. PEG Linkers: A Comparative Guide for Drug Conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373755#psar18-cooh-negative-and-positive-controls]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com